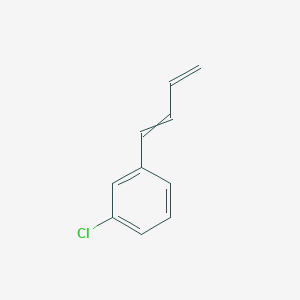

1-(Buta-1,3-dien-1-yl)-3-chlorobenzene

Description

1-(Buta-1,3-dien-1-yl)-3-chlorobenzene is a chlorinated aromatic compound featuring a conjugated diene substituent at the benzene ring’s 1-position and a chlorine atom at the 3-position. The compound’s structure enables unique electronic and steric interactions due to the electron-withdrawing chlorine atom and the π-conjugated diene system.

Synthesis routes for analogous compounds (e.g., 1-(Buta-1,3-dien-1-yl)-3-methoxybenzene) involve palladium-catalyzed coupling or elimination reactions, yielding Z/E isomers with ratios influenced by substituents . For example, 1-(Buta-1,3-dien-1-yl)-3-methoxybenzene (1f) is synthesized in 70% yield with a 1:1 Z/E ratio, as shown by its NMR data (δ 7.23 ppm for Z-isomer) .

Properties

CAS No. |

53150-61-1 |

|---|---|

Molecular Formula |

C10H9Cl |

Molecular Weight |

164.63 g/mol |

IUPAC Name |

1-buta-1,3-dienyl-3-chlorobenzene |

InChI |

InChI=1S/C10H9Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2 |

InChI Key |

KETKPJWTZKBHRQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, understanding the physical and chemical properties of 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene provides crucial context for its synthesis and handling.

Basic Properties

The compound possesses a conjugated system that contributes to its reactivity in various chemical transformations, particularly in cycloaddition reactions and transition metal-catalyzed couplings.

Synthetic Approaches

Wittig Reaction from 3-Chlorobenzaldehyde

The most well-established and efficient method for preparing 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene involves a Wittig reaction using 3-chlorobenzaldehyde as the starting material. This approach utilizes the formation of a phosphorus ylide that reacts with the aldehyde to generate the desired conjugated diene system.

General Procedure

Based on methods reported for similar compounds, the following procedure can be adapted for the synthesis of 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene:

- To a suspension of allytriphenylphosphonium bromide (2.30 g, 6.0 mmol) in tetrahydrofuran (THF) (25 mL) is added n-butyllithium (n-BuLi) (2.9 mL: 2.5 M in n-hexane, 6.5 mmol) at 0°C under argon atmosphere.

- After stirring for 20 minutes, 3-chlorobenzaldehyde (5.0 mmol) is added.

- The reaction mixture is warmed up slowly to room temperature, and the reaction is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is quenched with saturated ammonium chloride solution (20 mL) and extracted with ethyl acetate (30 mL × 2).

- The combined organic layer is dried over sodium sulfate and concentrated under reduced pressure.

- The residue is purified by flash column chromatography on silica gel to yield 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene.

This method typically provides the target compound in moderate to good yields (40-70%), depending on reaction conditions and purification efficiency.

Alternative Wittig Approach Using Methyltriphenylphosphonium Bromide

An alternative Wittig approach involves using methyltriphenylphosphonium bromide and a suitable 3-chlorocinnamaldehyde derivative:

Detailed Procedure

- A suspension of methyltriphenylphosphonium bromide (2.9 g, 8.1 mmol) in dry THF (30 ml) is cooled to 0°C with an ice bath under inert atmosphere.

- n-BuLi (3.2 ml, 2.5 M in n-hexane, 8.1 mmol) is added dropwise.

- After stirring for 30 minutes, a solution of (E)-3-(3-chlorophenyl)acrylaldehyde (5.4 mmol) in THF (20 ml) is added dropwise.

- The reaction mixture is warmed to room temperature and stirred for one hour.

- The reaction is quenched with saturated ammonium chloride solution (20 mL) and extracted with ethyl acetate (20 mL × 3).

- The combined organic layers are dried over magnesium sulfate and concentrated in vacuo.

- The residue is purified by silica-gel column chromatography to yield 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene.

This method can provide yields of approximately 60-65% with good stereoselectivity for the (E)-isomer.

Synthesis via Palladium-Catalyzed Coupling

Another viable approach involves palladium-catalyzed coupling reactions, which offer the advantage of mild conditions and potential stereoselectivity:

Heck Coupling Procedure

- In a flask equipped with a magnetic stirrer, 3-chloroiodobenzene (1.0 equiv), butadiene (1.5 equiv), palladium(II) acetate (5 mol%), tri(o-tolyl)phosphine (10 mol%), and triethylamine (2.0 equiv) are combined in DMF.

- The reaction mixture is heated at 80°C for 12-24 hours under inert atmosphere.

- After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

- The organic layer is dried over sodium sulfate, filtered, and concentrated.

- The crude product is purified by column chromatography to afford 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene.

This method typically provides yields of 40-60%, with the advantage of potential scalability for larger preparations.

Reaction Mechanisms

Wittig Reaction Mechanism

The Wittig reaction proceeds through the following key steps:

- Formation of phosphorus ylide by deprotonation of the phosphonium salt with a strong base (n-BuLi).

- Nucleophilic attack of the ylide on the carbonyl carbon of 3-chlorobenzaldehyde.

- Formation of an oxaphosphetane intermediate.

- Decomposition of the oxaphosphetane to yield the desired alkene and triphenylphosphine oxide.

The stereoselectivity of this reaction can be influenced by factors such as solvent choice, temperature, and the nature of the phosphonium salt used.

Palladium-Catalyzed Coupling Mechanism

The palladium-catalyzed coupling follows a general catalytic cycle:

- Oxidative addition of palladium(0) to the aryl halide.

- Coordination of butadiene to the palladium complex.

- Migratory insertion of the coordinated alkene.

- β-hydride elimination to form the desired product.

- Reductive elimination to regenerate the palladium(0) catalyst.

Optimization Parameters for Synthesis

Several parameters can significantly impact the yield and stereoselectivity of 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene synthesis:

Temperature Effects

Solvent Effects

Purification and Characterization

Purification Techniques

Purification of 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene typically involves:

- Column chromatography using silica gel with various eluent systems (hexane/ethyl acetate mixtures).

- Recrystallization from appropriate solvent systems for higher purity.

- Distillation techniques for larger scale preparations.

Characterization Data

Spectroscopic Data

Although complete spectroscopic data for 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene is limited in the literature, expected values based on similar compounds include:

¹H NMR (500 MHz, CDCl₃) : Expected signals include those for the diene system (δ 6.2-6.8 ppm), aromatic protons (δ 7.1-7.4 ppm), and terminal alkene protons (δ 5.0-5.3 ppm).

¹³C NMR (125 MHz, CDCl₃) : Expected signals would include aromatic carbons (δ 125-140 ppm), diene carbons (δ 130-140 ppm), and the carbon bearing the chlorine substituent (δ 134-135 ppm).

IR Spectroscopy : Characteristic bands would include C=C stretching (1600-1650 cm⁻¹), aromatic C=C stretching (1450-1500 cm⁻¹), and C-Cl stretching (750-800 cm⁻¹).

Applications in Organic Synthesis

1-(Buta-1,3-dien-1-yl)-3-chlorobenzene serves as a versatile building block in organic synthesis, finding application in:

- Diels-Alder reactions for the construction of cyclic compounds.

- Metal-catalyzed cross-coupling reactions to introduce further functionality.

- Preparation of polymers with specific optical and electronic properties.

- Synthesis of biologically active compounds containing the meta-chlorophenyl moiety.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the butadiene group into saturated hydrocarbons.

Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often used.

Major Products:

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Buta-1,3-dien-1-yl)-3-chlorobenzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene exerts its effects involves interactions with various molecular targets. The butadiene group can participate in Diels-Alder reactions, forming cyclohexene derivatives. The chlorobenzene ring can undergo electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1. Substituent Effects on NMR Shifts and Yields

| Compound | Substituent(s) | ¹H NMR (Z-isomer) | Yield (%) |

|---|---|---|---|

| 1-(Buta-1,3-dien-1-yl)-3-methoxybenzene | OCH₃ | δ 7.23 (t, J=7.9 Hz) | 70 |

| 4-(Buta-1,3-dien-1-yl)-2-chloro-1-methoxybenzene | Cl, OCH₃ | δ 7.35 (t) | 55–57 |

| 2-Bromo-4-(buta-1,3-dien-1-yl)-1-methoxybenzene | Br, OCH₃ | δ 7.52 (d) | 55–57 |

Substituent Position and Isomerism

The position of substituents alters electronic conjugation and steric interactions:

- 1,1-Bis-(4-chlorophenyl)-buta-1,3-diene (): Dual 4-chlorophenyl groups increase molecular weight (275.17 g/mol) and steric bulk, likely reducing solubility compared to mono-substituted analogs .

- 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene : The 3-chloro substituent creates meta-directional effects on the benzene ring, contrasting with para-substituted derivatives (e.g., 1n and 1o), which exhibit distinct NMR patterns due to resonance differences .

Table 2. Positional and Structural Comparisons

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene, and how can experimental parameters be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between chlorobenzene derivatives and conjugated dienes. For example, halogenated benzene derivatives (e.g., 3-chlorobenzene) may undergo Heck coupling or Suzuki-Miyaura reactions with butadiene precursors. Optimization includes varying catalysts (e.g., Pd-based catalysts), solvent systems (polar aprotic solvents like DMF), and temperature (80–120°C) to improve yield . Characterization via GC-MS or HPLC can monitor reaction progress.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions on the benzene ring and diene moiety. Infrared (IR) spectroscopy confirms functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. What are the recommended safety protocols for handling 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential acute toxicity (dermal/oral exposure risks). Storage should be in airtight containers away from light and oxidizers. Refer to safety data sheets (SDS) of analogous chlorinated benzenes for spill management and disposal guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to predict regioselectivity (e.g., para vs. meta substitution). Molecular dynamics simulations assess steric effects from the diene substituent. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) tailored for halogenated aromatics .

Q. What strategies resolve contradictions in kinetic data for diene-containing chlorobenzene derivatives?

- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use isotopic labeling (e.g., deuterated solvents) to trace intermediates. Control experiments under inert atmospheres (N₂/Ar) can isolate oxidative vs. thermal degradation pathways. Statistical tools (e.g., ANOVA) validate reproducibility .

Q. How does the diene moiety influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. HPLC monitors decomposition products, while UV-Vis spectroscopy tracks conjugation loss in the diene. Compare results with non-diene analogs (e.g., 1-chloro-3-methylbenzene) to isolate structural effects .

Q. What advanced techniques quantify environmental persistence and biodegradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.